molecular formula C6H3BrClI B084608 1-Bromo-3-chloro-5-iodobenzene CAS No. 13101-40-1

1-Bromo-3-chloro-5-iodobenzene

Cat. No.: B084608
CAS No.: 13101-40-1
M. Wt: 317.35 g/mol
InChI Key: RSGRRCWDCXLEHS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-iodobenzene is an organic compound with the molecular formula C₆H₃BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-iodobenzene can be synthesized through multiple steps starting from aniline. The process involves electrophilic aromatic substitution reactions, where aniline is first converted to acetanilide using acetic anhydride. Subsequent steps include bromination, chlorination, and iodination, followed by deprotection and deamination reactions . Another method involves the use of paraiodoaniline and absolute ethyl alcohol, with bromochlorohydantoin added in batches under normal temperature conditions .

Industrial Production Methods: The industrial production of this compound typically involves the use of bromochlorohydantoin as a solvent, which facilitates operation control, improves yield, shortens reaction time, and reduces costs . This method is advantageous for large-scale production due to its efficiency and economic benefits.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-3-chloro-5-iodobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-iodobenzene in chemical reactions involves the activation of the benzene ring through electrophilic aromatic substitution. The presence of multiple halogen atoms increases the reactivity of the compound, allowing for selective functionalization. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-3-chloro-5-bromobenzene
  • 1-Bromo-3-chloro-5-iodobenzene

Uniqueness: this compound is unique due to the presence of three different halogen atoms, which provides distinct reactivity patterns compared to other halogenated benzenes. This diversity in halogenation allows for a broader range of chemical transformations and applications in organic synthesis .

Properties

IUPAC Name

1-bromo-3-chloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRRCWDCXLEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339155
Record name 1-Bromo-3-chloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-40-1
Record name 1-Bromo-3-chloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-chloro-5-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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